molecular formula C26H27N3O3 B2815327 1-(diphenylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea CAS No. 1170059-80-9

1-(diphenylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea

Cat. No.: B2815327
CAS No.: 1170059-80-9
M. Wt: 429.52
InChI Key: UYVWCBUQWSXBRK-UHFFFAOYSA-N
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Description

1-(diphenylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea is a synthetic chemical compound featuring a benzoxazepinone core, a privileged scaffold in medicinal chemistry. The benzoxazepinone structure is a key pharmacophore found in biologically active molecules targeting a range of therapeutic areas. Scientific literature indicates that derivatives of this heterocyclic system have been investigated as selective inhibitors of enzymes like the α-isoform of phosphoinositide 3-kinase (PI3Kα), a prominent target in oncology research . Other benzazepin and benzoxazepin-based compounds have been studied for their potential effects on the central nervous system, including as acetylcholinesterase inhibitors for cognitive disorders . The specific substitution pattern of this urea derivative, including the diphenylmethyl group and the urea linker, suggests its potential utility as a tool compound in drug discovery and pharmacological research, particularly for probing protein-ligand interactions and signal transduction pathways. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-benzhydryl-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3/c1-26(2)17-32-22-16-20(14-15-21(22)29(3)24(26)30)27-25(31)28-23(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-16,23H,17H2,1-3H3,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVWCBUQWSXBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(diphenylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea typically involves multiple steps, starting with the preparation of the benzhydryl and tetrahydrobenzo[b][1,4]oxazepin-8-yl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(diphenylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(diphenylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea involves its interaction with specific molecular targets and pathways. The benzhydryl group may interact with hydrophobic pockets in proteins, while the tetrahydrobenzo[b][1,4]oxazepin-8-yl moiety may form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Due to the absence of direct pharmacological or physicochemical data for the target compound, this comparison focuses on structural analogs and their reported properties.

Core Heterocycle Comparison

The benzoxazepin core distinguishes the target compound from other nitrogen-oxygen heterocycles:

  • Benzodiazepines : Unlike classical benzodiazepines (e.g., diazepam), which lack an oxygen atom in the seven-membered ring, the benzoxazepin system may exhibit altered electronic properties and metabolic stability.
  • Imidazopyridines: Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) () feature fused imidazole and pyridine rings. The imidazopyridine system’s electron-deficient nature contrasts with the benzoxazepin’s mixed aromatic-oxygenated structure, which could influence solubility and reactivity .

Functional Group Analysis

Compound Core Heterocycle Key Substituents Notable Properties (from for 1l)
Target Compound Benzoxazepin Urea, diphenylmethyl, trimethyl, oxo Theoretical rigidity; potential for hydrogen bonding
1l () Imidazopyridine Cyano, nitrophenyl, phenethyl, ester Melting point: 243–245°C; molecular weight: 51% yield
  • Urea vs.
  • Substituent Effects : The diphenylmethyl group in the target compound introduces significant steric hindrance, which could limit membrane permeability compared to the smaller phenethyl group in 1l .

Spectral and Physicochemical Data

While spectral data for the target compound are unavailable, 1l () provides a benchmark for imidazopyridine derivatives:

  • 1H/13C NMR: 1l exhibits distinct shifts for nitrophenyl (δ ~8.2 ppm) and cyano groups (δ ~120 ppm in 13C), which are absent in the benzoxazepin-based target.
  • Melting Point : The high melting point of 1l (243–245°C) suggests strong intermolecular interactions, a trait that may differ in the target compound due to its urea and diphenylmethyl groups.

Q & A

Q. What are the key synthetic pathways for synthesizing this benzoxazepine-urea hybrid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of the benzoxazepine core followed by urea linkage formation. Key steps include:

  • Benzoxazepine Core Synthesis : Cyclization of substituted o-aminophenols with ketones under acidic conditions (e.g., HCl in ethanol, reflux) .
  • Urea Linkage Formation : Reacting the benzoxazepine amine with diphenylmethyl isocyanate in anhydrous DMF at 60–80°C for 12–24 hours .
  • Optimization Tips :
    • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
    • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize side products .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Cyclizationo-Aminophenol, 3,3,5-trimethylcyclohexanone, HCl/EtOH, reflux (8 h)65–70
Urea FormationDiphenylmethyl isocyanate, DMF, 70°C (18 h)55–60

Q. What spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Analyze the urea NH protons (δ 8.2–8.5 ppm) and benzoxazepine carbonyl (C=O, δ 170–175 ppm) .
  • HRMS : Confirm molecular weight (calc. for C30H31N3O3: 505.2365) with <2 ppm error .
  • HPLC-PDA : Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>95% by area under the curve) .

Critical Note : Monitor for hydrolytic degradation of the urea group by comparing stability under acidic (pH 3) vs. neutral conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this benzoxazepine-urea hybrid?

Methodological Answer:

  • Core Modifications : Synthesize analogs with variations in:
    • Benzoxazepine substituents (e.g., replacing 3,3,5-trimethyl with ethyl or propyl groups) .
    • Urea linker (e.g., diphenylmethyl vs. furylmethyl substituents) .
  • Biological Assays : Test against kinase panels (e.g., PI3K/mTOR) to identify target selectivity .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to ATP-binding pockets .

Q. Table 2: Example SAR Data

AnalogModificationIC50 (nM, PI3Kα)Reference
Parent CompoundNone12.3 ± 1.5
Analog A3-Ethyl benzoxazepine8.7 ± 0.9
Analog BUrea replaced with thiourea>1000

Q. What strategies are recommended for resolving contradictions in biological activity data observed across different in vitro assays?

Methodological Answer:

  • Assay Validation :
    • Replicate experiments in orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) to rule out false positives .
    • Test cytotoxicity (e.g., MTT assay) to ensure activity is not due to nonspecific cell death .
  • Data Analysis :
    • Apply statistical rigor (e.g., ANOVA with post-hoc Tukey test) to compare IC50 values across assays .
    • Use cheminformatics tools (e.g., PCA) to identify assay-specific interference from compound aggregation or solubility .

Case Study : A discrepancy in PI3K inhibition (IC50 = 12 nM vs. 85 nM) was traced to DMSO concentration differences (1% vs. 0.5%), highlighting the need for standardized solvent controls .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound in polar vs. nonpolar solvents?

Methodological Answer:

  • Experimental Re-evaluation :
    • Measure solubility in DMSO, ethanol, and water using nephelometry vs. HPLC quantification .
    • Adjust pH (2–9) to assess ionizable group effects on solubility .
  • Theoretical Modeling : Calculate logP (e.g., XLogP3) to predict partitioning behavior; discrepancies >1 log unit suggest experimental error or polymorphic forms .

Example : Reported solubility in DMSO ranged from 25 mM to 50 mM. Retesting under anhydrous conditions confirmed 45 mM, attributing prior variability to hygroscopic degradation .

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